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molecular formula C7H11BrO B8290611 1-Bromohept-6-en-2-one

1-Bromohept-6-en-2-one

Cat. No. B8290611
M. Wt: 191.07 g/mol
InChI Key: TVVCHWOMQXRJTR-UHFFFAOYSA-N
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Patent
US08178520B2

Procedure details

The title compound was prepared according to the procedure described for Intermediate 4, using 5-hexenoic acid in place of 2,2-dimethylpent-4-enoic acid. 1H NMR (300 MHz, CDCl3) δ 5.77 (m, 1H), 5.05-4.98 (m, 2H), 3.87 (s, 2H), 2.66 (t, J 7.3, 2H), 2.89 (m, 2H), 2.09 (m, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=[O:10])[C:4](C)(C)[CH2:5][CH:6]=[CH2:7].[C:11](O)(=O)CCCC=C>>[Br:1][CH2:2][C:3](=[O:10])[CH2:4][CH2:5][CH2:6][CH:7]=[CH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(CC=C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(CCCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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